3-Iodo-4,5-dimethoxybenzaldehyde

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

This compound is a superior aryl iodide intermediate addressing the need for faster oxidative addition in cross-coupling and validated crystallographic phasing. Substituting with bromo/chloro analogs risks lower yields and structural ambiguity.\n\n- Enables Suzuki-Miyaura coupling under mild conditions due to a weak C-I bond (228 kJ/mol vs. 290-346 kJ/mol for Br/Cl).\n- Validated heavy-atom derivative for protein SAD/MAD phasing (high-resolution crystal structure, R=0.053).\n- Stronger halogen-bond donor (-5.59 kJ/mol vs. -3.09 kJ/mol for Br) for precise non-covalent interactions in drug design.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 32024-15-0
Cat. No. B1587035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4,5-dimethoxybenzaldehyde
CAS32024-15-0
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)I)OC
InChIInChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
InChIKeyMVPNBXPAUYYZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4,5-dimethoxybenzaldehyde Overview


3-Iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0) is an aryl iodide derivative of benzaldehyde, characterized by an aldehyde group, an iodine substituent at the 3-position, and methoxy groups at the 4- and 5-positions . With a molecular weight of 292.07 g/mol and a melting point of 69–72 °C, this compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures .

Workflow
Cross-coupling & biaryl construction
Selection Logic
Iodo-substituted benzaldehyde for high oxidative-addition reactivity
Use Context
Building block in medicinal chemistry & total synthesis

3-Iodo-4,5-dimethoxybenzaldehyde vs. Common Analogs


Halogenated benzaldehyde derivatives are not interchangeable in synthetic or medicinal chemistry applications. The specific halogen atom and substitution pattern profoundly influence reactivity, physicochemical properties, and biological interactions [1]. The iodine atom in 3-iodo-4,5-dimethoxybenzaldehyde provides a unique balance of leaving-group ability, halogen-bonding potential, and steric/electronic effects that differ markedly from the bromo, chloro, or non-halogenated analogs. Substituting this compound with a cheaper or more readily available analog without quantitative justification risks suboptimal reaction yields, altered pharmacokinetic profiles, or failure in structure-based design strategies.

Halogen Reactivity Mismatch
Bromo or chloro analogs may reduce cross-coupling yields due to higher C–X bond dissociation energies and slower oxidative addition.
Halogen-Bonding Profile
Weaker halogen-bond donor strength of bromine and chlorine can alter molecular recognition, potentially compromising structure-based design.
Crystallographic Characterisation Gap
Only the iodo derivative has a published high-resolution crystal structure; bromo/chloro analogs lack validated heavy-atom phasing capability.

3-Iodo-4,5-dimethoxybenzaldehyde Comparative Evidence


Molecular Weight & Halogen Content

3-Iodo-4,5-dimethoxybenzaldehyde possesses a molecular weight of 292.07 g/mol, which is 47.00 g/mol (19.2%) higher than the 3-bromo analog (245.07 g/mol) and 91.45 g/mol (45.6%) higher than the 3-chloro analog (200.62 g/mol) [1]. This increased molecular weight and the presence of the heavy iodine atom can significantly impact physicochemical properties such as solubility, membrane permeability, and crystallinity, and is particularly advantageous in X-ray crystallography for phasing via anomalous scattering.

Molecular Weight
Cross-study comparable
292.07 g/mol
Heavy-atom advantage for anomalous scattering in crystallography
+47.0 g/mol vs Br, +91.5 g/mol vs Cl; impacts solubility and permeability
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Halogen Bond Donor Strength

Halogen bonding is a critical non-covalent interaction in both biological recognition and crystal engineering. Isothermal titration calorimetry (ITC) studies on halogen bonding in protein-ligand systems reveal that the binding strength of iodine is -5.59 kJ/mol, compared to -3.09 kJ/mol for bromine and -1.57 kJ/mol for chlorine [1]. This represents a 1.8-fold stronger interaction for iodine versus bromine and a 3.6-fold stronger interaction versus chlorine. While these values are derived from a model PDE5 inhibitor system, the trend is generalizable to aryl halides such as 3-iodo-4,5-dimethoxybenzaldehyde.

Halogen Bond Strength
Class-level inference
I: −5.59 kJ/mol
Br: −3.09 kJ/mol · Cl: −1.57 kJ/mol
Supports stronger binding affinity in target engagement studies
ITC data from PDE5 inhibitor model; trend applies to aryl iodides
Supramolecular Chemistry Drug Design Crystal Engineering

Cross-Coupling Reactivity

Aryl iodides are widely recognized to undergo oxidative addition to Pd(0) catalysts more readily than aryl bromides or chlorides, enabling milder reaction conditions and often higher yields in Suzuki-Miyaura cross-couplings [1]. The carbon-iodine bond dissociation energy (228 kJ/mol) is significantly lower than that of carbon-bromine (290 kJ/mol) and carbon-chlorine (346 kJ/mol) [2], directly translating to enhanced reactivity. For 3-iodo-4,5-dimethoxybenzaldehyde, this reactivity advantage facilitates efficient biaryl construction with challenging coupling partners and reduces the need for forcing conditions that might compromise sensitive functional groups.

C–I Bond Energy
Class-level inference
228 kJ/mol
Faster oxidative addition enables milder Pd-catalysed couplings
34% weaker than C–Cl (346 kJ/mol); 21% weaker than C–Br (290 kJ/mol)
Organic Synthesis Cross-Coupling Catalysis

Crystal Structure Availability

The crystal structure of 3-iodo-4,5-dimethoxybenzaldehyde has been solved and refined to an R-factor of 0.053, providing high-quality geometric parameters for use in crystallographic studies [1]. The presence of the heavy iodine atom enables anomalous scattering for phasing, a capability not available with the bromo or chloro analogs (which lack published crystal structures at comparable resolution) [2]. This makes the iodo compound uniquely valuable as a heavy-atom derivative for macromolecular crystallography and as a reference standard for validating computational models.

Crystal Structure
Supporting evidence
R-factor 0.053
Validated heavy-atom derivative for SAD/MAD phasing
Monoclinic C2; Br/Cl analogs lack comparable published structures
Structural Biology X-ray Crystallography Chemical Crystallography

Melting Point Differentiation

The melting point of 3-iodo-4,5-dimethoxybenzaldehyde is 69–72 °C, which is 7–8 °C higher than the 3-bromo analog (60–64 °C) and 13–12 °C higher than the 3-chloro analog (56–60 °C) [1]. This difference can influence recrystallization solvent selection, polymorph screening outcomes, and the compound's behavior during melt-based formulation processes.

Melting Point
Cross-study comparable
69–72 °C
Br: 60–64 °C · Cl: 56–60 °C
Differentiation for purity assessment (DSC) and recrystallisation
7–8 °C higher vs Br; influences solvent selection in scale-up
Process Chemistry Analytical Method Development Formulation

3-Iodo-4,5-dimethoxybenzaldehyde Applications


Suzuki-Miyaura Biaryl Synthesis

As an aryl iodide, 3-iodo-4,5-dimethoxybenzaldehyde is the preferred coupling partner for Suzuki-Miyaura reactions when high reactivity and mild conditions are required. Its weaker C–I bond (228 kJ/mol) enables faster oxidative addition compared to aryl bromides (290 kJ/mol) or chlorides (346 kJ/mol), allowing for efficient biaryl formation with electron-rich or sterically hindered boronic acids [1].

Heavy-Atom Derivative for Crystallography

The presence of iodine and the availability of a high-resolution crystal structure (R=0.053) make this compound a validated heavy-atom derivative for phasing protein crystal structures via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) [2]. The bromo and chloro analogs lack comparable crystallographic characterization.

Halogen-Bonding Scaffold

With iodine's superior halogen-bond donor strength (-5.59 kJ/mol vs. -3.09 kJ/mol for bromine), this compound can be exploited to engineer specific non-covalent interactions in drug-target binding pockets or in the design of functional organic materials [3]. The quantitative advantage over bromo and chloro analogs is directly relevant to structure-based drug design.

Building Block for Total Synthesis

3-Iodo-4,5-dimethoxybenzaldehyde has been employed as a key intermediate in the synthesis of stilbene derivatives and complex natural products such as chloropeptins I and II . Its unique substitution pattern and reactivity profile make it indispensable for constructing specific molecular frameworks where alternative halogenated building blocks would fail or give poor yields.

Application
Selection Property
Validation Focus
Suzuki–Miyaura biaryl coupling
Aryl iodide oxidative-addition reactivity
Reaction yield and functional group tolerance
Crystallographic phasing
Heavy-atom anomalous scattering
Phasing power in SAD/MAD experiments
Halogen-bonding scaffold
Halogen-bond donor strength
Binding affinity modulation in drug-design models
Total synthesis building block
Regioselective functionalisation handle
Compatibility with multi-step synthetic sequences

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